2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid is a useful research compound. Its molecular formula is C10H9F3N2O4 and its molecular weight is 278.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
The compound serves as a key intermediate in the synthesis of various chemically significant substances. For instance, it's used in the creation of new thymidylate syntheses inhibitors, which are crucial in medical research and drug development. The synthesis process is characterized by low cost and mild reaction conditions, making it viable for industrial-scale production (Yuan Guo-qing, 2013). Similarly, the compound's involvement in the synthesis and structural determination of novel N2O2 donor Schiff base of transition metal complexes highlights its importance in chemical research, particularly in studying electroactivity in metals (Jaishri N. Bavane & R. Mohod, 2020).
Peptide Synthesis and Protections
The compound has applications in peptide synthesis, where it acts as a protective and activating group for amino and hydroxyl groups. This is crucial for creating peptides in a controlled and efficient manner. The ability to remove the protective group under neutral conditions without affecting other protecting groups makes it highly valuable in complex peptide synthesis scenarios (R. Matsueda & R. Walter, 2009).
Fluorescence Derivatisation and Bioassays
The compound's derivatives are used in fluorescence derivatisation of amino acids, which is a crucial step in the preparation of bioassays and other biological applications. The strong fluorescence exhibited by these derivatives makes them ideal for use in biological assays, where detection sensitivity is paramount (V. Frade, Síria A. Barros, J. Moura & M. Gonçalves, 2007).
Crystal Structure Analysis and Material Science
The compound and its derivatives are also pivotal in crystal structure analysis. The detailed analysis of crystal structures, as shown in the study of diflunisal carboxamides, provides insights into the molecular packing and stabilization factors, which are essential in material science and pharmaceutical formulation (Guang-xiang Zhong, Hongdan Hu, Chun‐nian Xia, Jian-song Jiang & Tingting Chen, 2010).
Mechanism of Action
Target of Action
The primary targets of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid are currently unknown. This compound is a synthetic intermediate used in the preparation of a wide range of drugs, agrochemicals, and other chemicals
Mode of Action
It’s known that the compound has a trifluoromethyl group, which is often used in drug design for its ability to form strong bonds with its targets, enhancing the stability and bioactivity of the drug .
Biochemical Pathways
The compound is a synthetic intermediate, suggesting it may be involved in various biochemical reactions depending on the final product it’s used to synthesize .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic properties would likely depend on the specific drug or chemical it’s used to produce .
Result of Action
As a synthetic intermediate, its effects would likely be dependent on the specific drug or chemical it’s used to produce .
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)anilino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-5(9(16)17)14-7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-5,14H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZTZQLWLHTSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.